molecular formula C10H11N3O2 B7909854 Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B7909854
M. Wt: 205.21 g/mol
InChI Key: NUSHNKXJMTVGIT-UHFFFAOYSA-N
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Description

Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine core with an ethyl ester group at the 2-position and a methyl group at the 7-position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system.

Reaction Conditions:

    Reagents: 2-aminopyrimidine, ethyl 2-bromoacetate, potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation Products: Carboxylic acids, aldehydes

    Reduction Products: Alcohols, amines

    Substitution Products: Amides, thioesters

Scientific Research Applications

Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyrimidine family:

    Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in biological activity.

    Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate: Another isomer with different substitution, affecting its chemical reactivity and biological properties.

    Ethyl 7-ethylimidazo[1,2-a]pyrimidine-2-carboxylate: Substitution at the 7-position with an ethyl group instead of a methyl group, altering its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-9(14)8-6-13-5-4-7(2)11-10(13)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSHNKXJMTVGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=NC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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